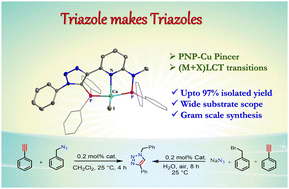1,2,3-Triazolyl bisphosphine with pyridyl functionality: synthesis, copper(i) chemistry and application in click catalysis†
New Journal of Chemistry Pub Date: 2023-06-15 DOI: 10.1039/D3NJ01445B
Abstract
This manuscript describes the synthesis and copper(I) complexes of pyridine functionalized 1,2,3-triazolyl bisphosphine, [2,6-{(PPh2)N(Me)(C5H3N)(C2(PPh2)N3C6H5)}] (L), photo-physical studies and catalytic application. The reaction of L with copper salts afforded mononuclear complexes [(CuX){2,6-(PPh2)N(Me)(C5H3N)(C2(PPh2)N3C6H5)}-κ3-P,N,P] (X = Cl, 1; Br, 2; and I, 3). The crystal structures showed highly distorted trigonal pyramidal geometries around copper(I) centers. The UV-visible absorption spectra of complexes 1–3 showed a shoulder band in the range of 255–260 nm along with an intense UV absorption band in the range of 305–315 nm. The shoulder bands are assigned to ligand-based π → π* and n → π* transitions, whereas the intense bands are assigned to metal-to-ligand charge transfer (MLCT) transitions along with halide-to-ligand charge transfer (XLCT) transitions. Copper complexes 1–3 efficiently promoted azide–alkyne cycloaddition under aerobic conditions, with a very low catalyst loading of 0.2 mol% at room temperature to produce regioselective 1,4-triazoles with a large substrate scope. The gram-scale synthesis carried out with various substrates indicated the stability of copper complex 3 during catalytic reactions.


Recommended Literature
- [1] Contents list
- [2] Ferroelectric transitions in silver niobate ceramics†
- [3] Synthesis of bisarylethyne–peptide conjugates†
- [4] Environmental distribution of the neurotoxin l-BMAA in Paenibacillus species
- [5] Structural stabilities and electronic properties of planar C4 carbon sheet and nanoribbons
- [6] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts†
- [7] Extended Förster theory for determining intraprotein distances Part III.† Partial donor–donor energy migration among reorienting fluorophores
- [8] Relay catalysis using a gold(i) complex/Brønsted acid binary system for the synthesis of bezoxasiloles†
- [9] Hierarchical ultrathin defect-rich CoFe2O4@BC nanoflowers synthesized via a temperature-regulated strategy with outstanding hydrogen evolution reaction activity†
- [10] Capturing carbon dioxide from air using a fixed carrier facilitated transport membrane

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 118476-89-4









